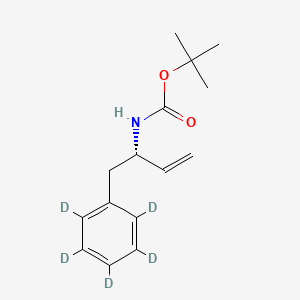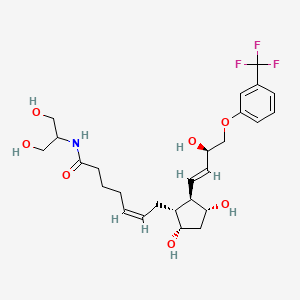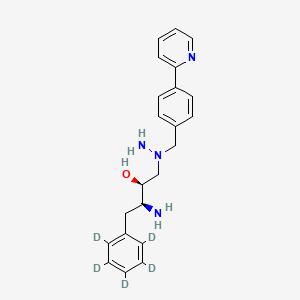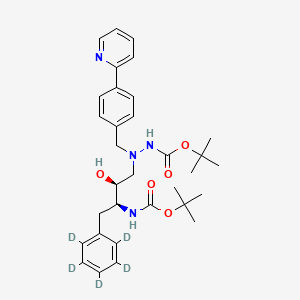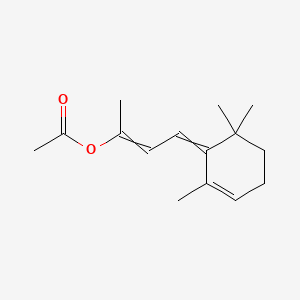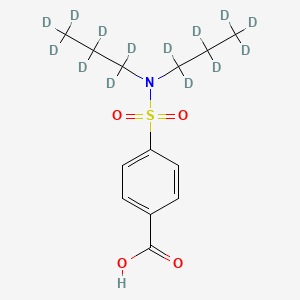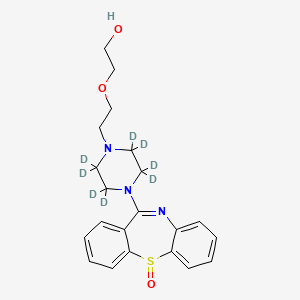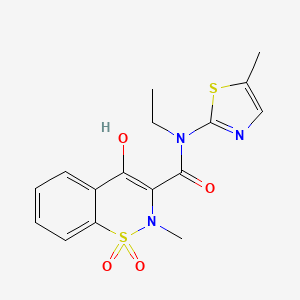
2,2,2-trichloroethyl 1H-imidazole-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl 1H-imidazole-2-sulfonate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions The compound is characterized by the presence of a trichloroethyl group and a sulfonate group attached to the imidazole ring
Applications De Recherche Scientifique
2,2,2-Trichloroethyl 1H-imidazole-2-sulfonate has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring, which can interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloroethyl 1H-imidazole-2-sulfonate typically involves the reaction of 2,2,2-trichloroethanol with imidazole-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to 40°C
- Reaction time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethyl 1H-imidazole-2-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trichloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction Reactions: The sulfonate group can be reduced to a sulfinic acid or a thiol group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like acetonitrile or dimethylformamide, and bases like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include substituted imidazole derivatives with various functional groups.
Oxidation Reactions: Products include imidazole N-oxides.
Reduction Reactions: Products include sulfinic acids or thiols.
Mécanisme D'action
The mechanism of action of 2,2,2-trichloroethyl 1H-imidazole-2-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trichloroethyl imidazole-4-sulfonate
- 2,2,2-Trichloroethyl benzimidazole-2-sulfonate
- 2,2,2-Trichloroethyl 1H-pyrazole-2-sulfonate
Uniqueness
2,2,2-Trichloroethyl 1H-imidazole-2-sulfonate is unique due to the specific positioning of the sulfonate group on the imidazole ring, which can influence its reactivity and interaction with biological targets. The presence of the trichloroethyl group also imparts distinct chemical properties, such as increased lipophilicity and potential for further functionalization.
Propriétés
IUPAC Name |
2,2,2-trichloroethyl 1H-imidazole-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3N2O3S/c6-5(7,8)3-13-14(11,12)4-9-1-2-10-4/h1-2H,3H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLRQEGHGBFLAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)S(=O)(=O)OCC(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693114 |
Source


|
| Record name | 2,2,2-Trichloroethyl 1H-imidazole-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903587-98-4 |
Source


|
| Record name | 2,2,2-Trichloroethyl 1H-imidazole-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



